molecular formula C12H13ClO4 B6262453 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid CAS No. 2172077-73-3

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid

Cat. No. B6262453
CAS RN: 2172077-73-3
M. Wt: 256.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid (TBCCBA) is an organic acid that is primarily used in the synthesis of various compounds, such as pharmaceuticals and other organic compounds. It is a common reagent in organic synthesis, and is widely used in laboratory and industrial settings. TBCCBA is a versatile compound, and its unique properties make it an important tool for a variety of synthetic reactions.

Mechanism of Action

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid is an organic acid, and its mechanism of action is based on the acid-base reaction. It acts as an acid, donating protons to react with other molecules. This reaction is used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds.
Biochemical and Physiological Effects
2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an antioxidant. In addition, it has been shown to increase the production of certain neurotransmitters, such as serotonin and dopamine, and to increase the activity of certain proteins.

Advantages and Limitations for Lab Experiments

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid has several advantages for laboratory experiments. It is easy to obtain, and can be synthesized in high yields. In addition, it is a versatile reagent, and can be used in a variety of reactions. However, it also has several limitations. It is a strong acid, and can be corrosive to certain materials. In addition, it has a limited shelf life, and must be stored in a cool, dry place.

Future Directions

There are several potential future directions for the use of 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid in scientific research. It could be used in the synthesis of new compounds, such as pharmaceuticals and other organic compounds. It could also be used in the synthesis of peptides, proteins, and other macromolecules. In addition, it could be used in the study of the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid is synthesized by the reaction of 4-chlorobenzoyl chloride with tert-butyl alcohol in the presence of a base, such as sodium or potassium hydroxide. The reaction is typically performed in a solvent such as dichloromethane, and is usually conducted at room temperature. The reaction yields the desired product in high yields, and can be easily scaled up for large-scale production.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid has a wide range of applications in scientific research, including organic synthesis, drug synthesis, and biological studies. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it is also used in the synthesis of peptides, proteins, and other macromolecules. In biological studies, 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid is used to study the structure and function of proteins, enzymes, and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid involves the protection of the carboxylic acid group followed by chlorination of the aromatic ring and deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "4-chlorobenzoic acid", "tert-butyl alcohol", "dicyclohexylcarbodiimide (DCC)", "dimethylformamide (DMF)", "thionyl chloride (SOCl2)", "sodium bicarbonate (NaHCO3)", "water (H2O)" ], "Reaction": [ "Protection of carboxylic acid group: 4-chlorobenzoic acid is reacted with tert-butyl alcohol in the presence of DCC and DMF to form 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid.", "Chlorination of aromatic ring: 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid is treated with SOCl2 to form 2-[(tert-butoxy)carbonyl]-4-chlorobenzoyl chloride.", "Deprotection of tert-butoxycarbonyl group: 2-[(tert-butoxy)carbonyl]-4-chlorobenzoyl chloride is treated with NaHCO3 and H2O to remove the tert-butoxycarbonyl group and form 2-[(carboxy)carbonyl]-4-chlorobenzoic acid." ] }

CAS RN

2172077-73-3

Product Name

2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid

Molecular Formula

C12H13ClO4

Molecular Weight

256.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.